Gnididione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

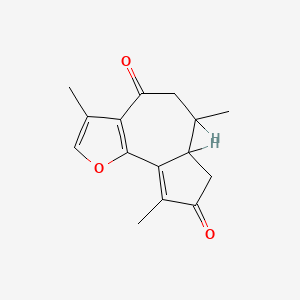

Gnididione is a complex organic compound with a unique structure that includes a fused ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Gnididione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule under specific conditions to form the fused ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

Gnididione can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups into the molecule, leading to a wide range of derivatives .

Applications De Recherche Scientifique

Pharmacological Applications

Gnididione has been studied for its potential therapeutic effects, particularly in the following areas:

1.1 Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that this compound derivatives could target specific pathways involved in tumor progression, including histone deacetylases and tyrosine kinases .

1.2 Antimicrobial Properties

this compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a candidate for developing new antimicrobial agents .

1.3 Anti-diabetic Effects

Recent investigations have highlighted the anti-diabetic potential of this compound. It has been reported to lower blood glucose levels in diabetic models by enhancing insulin sensitivity and inhibiting α-glucosidase activity, which is crucial for carbohydrate metabolism .

Industrial Applications

Beyond its pharmacological uses, this compound also finds applications in various industrial sectors:

2.1 Dye Industry

this compound derivatives have been explored as potential dyes due to their vibrant colors and stability. They can be used in textiles and other materials where colorfastness is essential .

2.2 Corrosion Inhibition

The compound has shown promise as a corrosion inhibitor in metal protection applications. Its effectiveness is attributed to its ability to form protective films on metal surfaces, thereby reducing oxidation rates .

Anticancer Research

A notable study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at low concentrations . The study also explored the molecular mechanisms involved, demonstrating that this compound induces apoptosis through caspase activation.

Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of this compound, researchers tested its efficacy against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion tests, indicating strong antimicrobial potential .

Data Tables

Mécanisme D'action

The mechanism by which Gnididione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Hydroxy-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl acetate: This compound shares a similar fused ring structure but has different functional groups, leading to distinct chemical properties and applications.

(9aS,9bR)-3,6,9-Trimethyl-5,7,9a,9b-tetrahydroazuleno[4,5-b]furan-2(4H)-one:

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Propriétés

Numéro CAS |

60498-89-7 |

|---|---|

Formule moléculaire |

C15H16O3 |

Poids moléculaire |

244.28 g/mol |

Nom IUPAC |

3,6,9-trimethyl-5,6,6a,7-tetrahydroazuleno[4,5-b]furan-4,8-dione |

InChI |

InChI=1S/C15H16O3/c1-7-4-12(17)13-8(2)6-18-15(13)14-9(3)11(16)5-10(7)14/h6-7,10H,4-5H2,1-3H3 |

Clé InChI |

CLAPLFAABVVYOH-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)C2=C(C3=C(C(=O)CC13)C)OC=C2C |

SMILES canonique |

CC1CC(=O)C2=C(C3=C(C(=O)CC13)C)OC=C2C |

Synonymes |

gnididione |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.